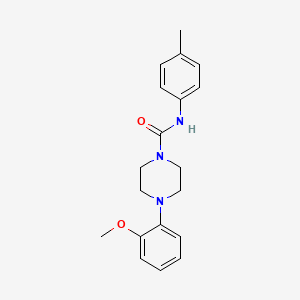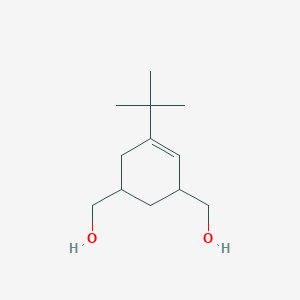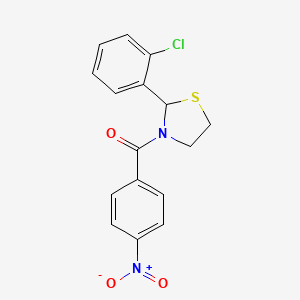
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in organic solvents and is used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
作用机制
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating mood, anxiety, and stress. Activation of the 5-HT1A receptor leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been found to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. This compound has been shown to reduce anxiety-like behavior in animal models and has been found to increase the levels of serotonin and dopamine in the brain. This compound has also been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for use in scientific research, including its potency and selectivity for the 5-HT1A receptor. This compound is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects. This compound may also have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility. Additionally, there is a need for the development of new and improved methods for the synthesis of this compound and other piperazine derivatives.
合成方法
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzamide in the presence of a coupling agent.
科学研究应用
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. Several studies have shown that this compound acts as a potent agonist at the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
属性
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-16(10-8-15)20-19(23)22-13-11-21(12-14-22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUSNSKYQGGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4994910.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)

![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)
![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)